Manganese(II)acetate tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

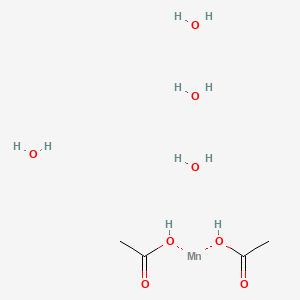

Manganese(II) acetate tetrahydrate, also known as Manganous acetate, is a hydrated salt of manganese . It has a linear formula of (CH3COO)2Mn · 4H2O and a molecular weight of 245.09 . It is a moderately water-soluble crystalline Manganese source that decomposes to Manganese oxide on heating .

Synthesis Analysis

Manganese(II) acetate tetrahydrate may be used in the sol-gel synthesis of doped TiO2 containing different amounts of Mn2+ . It can be formed by treating either manganese(II,III) oxide or manganese(II) carbonate with acetic acid .

Molecular Structure Analysis

The anhydrous material and dihydrate Mn(CH3COO)2·2H2O are coordination polymers. The dihydrate has been characterized by X-ray crystallography. Each Mn(II) center is surrounded by six oxygen centers provided by aquo ligands and acetates .

Chemical Reactions Analysis

Manganese(II) acetate tetrahydrate can be used as a starting material in the synthesis of manganese carboxylates, which are used to prepare manganese oxide thin films by chemical vapor deposition (CVD) . It can also be used as a precursor in the synthesis of NCM (LiNi1/3Co1/3Mn1/3O2) powder applicable as cathode material in lithium-ion batteries .

Physical And Chemical Properties Analysis

Manganese(II) acetate tetrahydrate appears as light pink monoclinic crystals . It has a density of 1.59 g/cm3 and is soluble in water (about 700g/L at 20°C for tetrahydrate), methanol, acetic acid .

Applications De Recherche Scientifique

Energy Storage Applications

Manganese(II)acetate tetrahydrate solutions have been studied for their potential use in energy storage applications . The solutions exhibit noteworthy thermal behaviors, phase transitions, and strong interactions between manganese cations, acetate anions, and water molecules . The formulated two-electrode symmetric supercapacitors exhibit pseudocapacitive behavior, reversible redox reactions (Mn2+/Mn3+), and salt concentration-dependent specific capacitance .

Paints and Varnishes

Manganese(II)acetate tetrahydrate is used as a drier for paints and varnishes . It helps in the oxidation process, which is crucial for the formation of durable cross-linked structures .

Catalysts for Oxidation

Manganese(II)acetate tetrahydrate is used in the manufacture of oxide-based catalysts . These catalysts play a significant role in various chemical reactions, especially those involving oxidation .

Fertilizer Production

Manganese(II)acetate tetrahydrate is used in the manufacture of fertilizers . It provides essential nutrients that promote plant growth .

Electrode Fabrication

Manganese(II)acetate tetrahydrate is used in the manufacture of electrodes for high-performance Li-ion batteries . It contributes to the overall performance and efficiency of these batteries .

Synthesis of Manganese Oxide Nanoparticles

Manganese(II)acetate tetrahydrate can be used as a precursor to synthesize manganese oxide nanoparticles . These nanoparticles have various applications, such as in gas sensing .

This compound has numerous applications, including in the manufacture of dry cell batteries .

Synthesis of Manganese-TiO2 Composites

Manganese(II)acetate tetrahydrate is used as a precursor in the synthesis of manganese-TiO2 composites by chemical vapor condensation (CVC) . These composites are used in the oxidation of NO at low temperatures .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Manganese(II) acetate tetrahydrate has potential use in energy storage applications . It can be used as a starting material in the synthesis of manganese carboxylates, which are used to prepare manganese oxide thin films by chemical vapor deposition (CVD) . It can also be used as a precursor in the synthesis of NCM (LiNi1/3Co1/3Mn1/3O2) powder applicable as cathode material in lithium-ion batteries .

Propriétés

IUPAC Name |

acetic acid;manganese;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mn.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNKNJRIQJXCDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.O.O.[Mn] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16MnO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of manganese(II) acetate tetrahydrate?

A1: The molecular formula of manganese(II) acetate tetrahydrate is Mn(CH3COO)2·4H2O. Its molecular weight is 245.09 g/mol.

Q2: What spectroscopic techniques are used to characterize manganese(II) acetate tetrahydrate?

A2: Several spectroscopic techniques are used to characterize manganese(II) acetate tetrahydrate, including:

- Infrared (IR) spectroscopy: Provides information about the functional groups present in the compound. [, , , , , , , , , , , , , , ]

- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of the compound. [, , , , , , , , , , ]

- UV-Visible spectroscopy: Provides information about the electronic transitions within the compound and can be used to study its coordination complexes. [, ]

- Electron Spin Resonance (ESR) spectroscopy: Offers insights into the electronic structure and magnetic properties of manganese complexes containing manganese(II) acetate tetrahydrate. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding of organic ligands coordinated to manganese in complexes derived from manganese(II) acetate tetrahydrate. []

Q3: How does freeze-drying affect the structure of manganese(II) acetate tetrahydrate?

A3: Freeze-drying manganese(II) acetate tetrahydrate leads to the loss of two water molecules, resulting in a dihydrate form. This change is confirmed by thermogravimetry (TG) and XRD data. []

Q4: How does the thermal stability of manganese(II) acetate tetrahydrate compare to that of its freeze-dried form?

A4: Freeze-dried manganese(II) acetate tetrahydrate exhibits exothermic events at lower temperatures compared to the non-freeze-dried form, indicating greater reactivity due to its increased surface area. []

Q5: What happens when manganese(II) acetate tetrahydrate is heated at different temperatures in a free atmosphere?

A5: Heating manganese(II) acetate tetrahydrate in a free atmosphere at different temperatures results in the formation of manganese oxides such as Mn2O3 and Mn3O4. The temperature and time of heat treatment influence the type of oxide formed and its crystallinity. []

Q6: What is the role of manganese(II) acetate tetrahydrate in the synthesis of vinyl sulfones?

A6: Manganese(II) acetate tetrahydrate acts as an efficient catalyst in the decarboxylative coupling of cinnamic acids with aromatic sulfinic acid sodium salts to synthesize vinyl sulfones. The reaction proceeds in dimethyl sulfoxide (DMSO) under air, without requiring a base or iodide additive. []

Q7: How is manganese(II) acetate tetrahydrate used in the preparation of manganese-doped zinc oxide nanoparticles?

A7: Manganese(II) acetate tetrahydrate serves as the source of Mn2+ ions in the synthesis of manganese-doped zinc oxide nanoparticles. Techniques such as microwave solvothermal synthesis and sol-gel methods employ manganese(II) acetate tetrahydrate for doping. [, ]

Q8: Can manganese(II) acetate tetrahydrate be used to synthesize coordination polymers?

A8: Yes, manganese(II) acetate tetrahydrate is a valuable precursor for synthesizing coordination polymers. For example, a one-dimensional coordination polymer was prepared by reacting manganese(II) acetate tetrahydrate with 5-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)isophthalic acid in a solvent diffusion method. []

Q9: How does the concentration of polyvinylpyrrolidone (PVP) affect the formation of hexagonal SrMnO3 nanofibers using electrospinning?

A9: The concentration of PVP plays a crucial role in controlling the morphology and size of hexagonal SrMnO3 nanofibers prepared by electrospinning. Manganese(II) acetate tetrahydrate is used as a precursor in this process. []

Q10: How is manganese(II) acetate tetrahydrate used in the fabrication of heterostructured Ag@Ag1.8Mn8O16 nanocomposites?

A10: Manganese(II) acetate tetrahydrate, along with silver salts, is used as a precursor in the in situ redox reaction at room temperature to produce Ag@Ag1.8Mn8O16 nanocomposites. The molar ratio of Ag+/Mn2+ significantly influences the morphology of the resulting nanostructures. []

Q11: How does the annealing temperature affect the properties of LaMnO3 nanoparticles synthesized using manganese(II) acetate tetrahydrate?

A11: The annealing temperature significantly impacts the crystal structure, grain size, and magnetic properties of LaMnO3 nanoparticles synthesized using manganese(II) acetate tetrahydrate. Annealing at different temperatures affects the concentration of Mn3+ and Mn4+ ions, leading to variations in magnetic behavior. []

Q12: Can manganese(II) acetate tetrahydrate be used to synthesize Mn(III) complexes?

A12: Yes, manganese(II) acetate tetrahydrate can be used to prepare Mn(III) complexes. One method involves electrochemical synthesis, where Mn(III) complexes are obtained from Mn(II) precursors. []

Q13: What type of complexes can be formed using manganese(II) acetate tetrahydrate and Schiff base ligands?

A13: Manganese(II) acetate tetrahydrate reacts with various Schiff base ligands to form diverse complexes, including mononuclear, dinuclear, and trinuclear structures. The resulting complexes often exhibit interesting magnetic properties. [, , , , ]

Q14: How does the choice of ancillary ligands affect the nuclearity and structure of manganese complexes prepared from manganese(II) acetate tetrahydrate?

A14: The type and steric bulk of ancillary ligands play a crucial role in controlling the nuclearity and structure of manganese complexes. For example, by varying the N-acyl substituents on N-acylsalicylhydrazide ligands, researchers have synthesized hexanuclear, octanuclear, and decanuclear manganese metallamacrocycles. []

Q15: Can manganese(II) acetate tetrahydrate be used in the synthesis of corroles?

A15: Yes, manganese(II) acetate tetrahydrate acts as a template in a new synthesis route for corroles. The reaction of 2,2'-bisdipyrrins with manganese(II) acetate tetrahydrate in the presence of oxygen yields manganese(III) corroles, which can be further demetalated to obtain free-base corroles. []

Q16: How is manganese(II) acetate tetrahydrate applied in the fabrication of micro-supercapacitors?

A16: Manganese(II) acetate tetrahydrate, when combined with carbon black, is used to prepare carbon-manganese oxide hybrid electrodes by laser direct writing. These hybrid electrodes exhibit pseudocapacitive behavior and enhanced capacitance compared to pure carbon electrodes. []

Q17: What is the role of manganese(II) acetate tetrahydrate in the preparation of hydroxyapatite coatings for dental implants?

A17: Manganese(II) acetate tetrahydrate is used as a source of manganese in the plasma electrolytic oxidation (PEO) process to create hydroxyapatite coatings on Ti-6Al-4V alloy surfaces for dental implants. The addition of manganese affects the morphology and porosity of the resulting coatings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)

![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2609397.png)

![2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2609398.png)